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Compound of Interest

Compound Name:
methyl 3-cyclopropyl-2-

hydroxypropanoate

CAS No.: 1598962-96-9

Cat. No.: B6155659

Get Quote

Executive Summary
This technical guide addresses the structural analysis, asymmetric synthesis, and

stereochemical determination of Methyl 3-cyclopropyl-2-hydroxypropanoate. As a pivotal

chiral building block in the synthesis of peptidomimetics and antiviral agents (specifically HCV

NS3/4A protease inhibitors), the stereochemical integrity of the C2 position is critical for

biological activity. This document outlines scalable protocols for obtaining enantiopure material

and validating absolute configuration using self-consistent analytical frameworks.

Structural Analysis & Pharmacophore Significance
The Chiral Center (C2)
The molecule possesses a single chiral center at the C2 position (

-carbon), bonded to:
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A hydroxyl group (

).

A methyl ester group (

).

A cyclopropyl-methyl side chain (

).

A hydrogen atom.[1]

This tetrasubstituted center creates two enantiomers:

and

.

The Cyclopropyl Bioisostere Effect
The cyclopropyl moiety is not merely a spacer; it imparts unique physicochemical properties:

Electronic Character: The "banana bonds" (high p-character) of the cyclopropane ring allow it

to act as a weak electron donor, stabilizing adjacent carbocations or interacting with enzyme

hydrophobic pockets similar to a vinyl or phenyl group.

Conformational Rigidity: Unlike an isopropyl or

-propyl group, the cyclopropyl ring restricts the conformational freedom of the side chain,
reducing the entropic penalty upon binding to a target receptor.

Physical Properties Table
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Property Value / Description

IUPAC Name Methyl 3-cyclopropyl-2-hydroxypropanoate

CAS (Racemic) 1446318-74-6

CAS ((R)-Isomer) 1416444-91-1

Molecular Formula

Molecular Weight 144.17 g/mol

Chiral Center
C2 (

-hydroxy)

Solubility
Soluble in MeOH, DCM, EtOAc; sparingly

soluble in water.[2][3]

Synthetic Routes to Enantiopurity[1]
To achieve high enantiomeric excess (

), two primary strategies are employed: Asymmetric Transfer Hydrogenation (ATH) of the

-keto ester precursor and Enzymatic Kinetic Resolution (EKR) of the racemate.

Route A: Asymmetric Transfer Hydrogenation (Scalable)
This method reduces the corresponding ketone, Methyl 3-cyclopropyl-2-oxopropanoate, using

a Ruthenium-based chiral catalyst. It is preferred for large-scale manufacturing due to 100%

theoretical yield (no waste enantiomer).

Precursor: Methyl 3-cyclopropyl-2-oxopropanoate.

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst).

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the

hydride is transferred to the carbonyl carbon while the proton from the amine ligand is

transferred to the oxygen, inducing high facial selectivity.
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Route B: Enzymatic Kinetic Resolution (High Fidelity)
For laboratory scale or when the keto-ester is unavailable, Lipase-catalyzed resolution of the

racemic alcohol is the gold standard.

Enzyme:Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

Acyl Donor: Vinyl acetate (irreversible transesterification).

Solvent: MTBE or Diisopropyl ether (DIPE).

Experimental Protocol: Lipase Resolution
Preparation: Dissolve racemic Methyl 3-cyclopropyl-2-hydroxypropanoate (10 mmol) in

dry DIPE (50 mL).

Acylation: Add Vinyl acetate (30 mmol, 3 eq) and Novozym 435 (200 mg).

Incubation: Shake at 30°C, 200 rpm. Monitor conversion by GC/HPLC.

Termination: Stop at ~50% conversion (typically 24-48h). Filter off the enzyme.

Separation: The reaction yields the (R)-acetate (esterified) and the unreacted (S)-alcohol.

These are easily separated by column chromatography (Silica gel, Hexane:EtOAc gradient).

Note on Kazlauskas Rule: CAL-B generally follows the Kazlauskas rule, favoring the acetylation

of the enantiomer where the hydroxyl group is oriented such that the large substituent

(Cyclopropylmethyl) fits the large pocket and the medium substituent (Carbomethoxy) fits the

medium pocket.

Visualization: Chemo-Enzymatic Workflow
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The following diagram illustrates the kinetic resolution pathway, highlighting the separation of

enantiomers.

Racemic
Methyl 3-cyclopropyl-2-hydroxypropanoate

Enzymatic
Transition State

Dissolve

CAL-B (Novozym 435)
+ Vinyl Acetate
Solvent: DIPE

Catalysis

(R)-Acetate
(Converted)

Fast Reaction
(k_fast)

(S)-Alcohol
(Unreacted)

Slow Reaction
(k_slow)

Chemical Hydrolysis
(K2CO3, MeOH)

Deprotection Pure (R)-AlcoholYields

Click to download full resolution via product page

Figure 1: Enzymatic Kinetic Resolution workflow using CAL-B to separate (R) and (S)

enantiomers.

Analytical Determination of Stereochemistry
Validating the absolute configuration is mandatory. Do not rely solely on optical rotation

comparisons, as solvent effects can invert the sign.

Method 1: Mosher's Ester Analysis (NMR)
This is the absolute method for assigning configuration without a reference standard.

Protocol:

Derivatization: React the isolated chiral alcohol (approx. 10 mg) with

-(-)-MTPA-Cl (Mosher's acid chloride) and separately with

-(+)-MTPA-Cl in Pyridine/DCM.

Analysis: Acquire

NMR spectra for both the

-MTPA ester and

-MTPA ester.
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Calculation: Determine

for protons near the chiral center.

Assignment: Construct a Newman projection. The spatial arrangement of the shielding

phenyl group of the MTPA auxiliary will shift protons upfield or downfield systematically,

confirming the configuration.

Method 2: Chiral HPLC
For routine QC, Chiral HPLC is used.

Column: Daicel Chiralcel OD-H or AD-H (

mm).

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

Flow Rate: 0.5 - 1.0 mL/min.

Detection: UV at 210 nm (Ester carbonyl absorption).

Expected Result: The enantiomers will have distinct retention times. (Note: Run a racemic

standard first to establish separation).

Visualization: Absolute Configuration Logic
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Figure 2: Workflow for determining absolute configuration via Mosher's Ester Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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